molecular formula C11H11NO3 B1291158 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 88371-25-9

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1291158
CAS No.: 88371-25-9
M. Wt: 205.21 g/mol
InChI Key: BDQUEXZLCXOYOO-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 88371-25-9) is a tetrahydroquinoline derivative with a methyl group at position 1, a ketone at position 2, and a carboxylic acid at position 5. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . This compound is commercially available in high purity grades (up to 99.999%) and serves as a key building block in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-4-2-8(11(14)15)6-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQUEXZLCXOYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640657
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88371-25-9
Record name 1,2,3,4-Tetrahydro-1-methyl-2-oxo-6-quinolinecarboxylic acid
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Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Preparation Methods

Method 1: Cyclization via N-Acyl Intermediates

This approach begins with the synthesis of an N-acetyl intermediate from a primary amine precursor. The steps include:

  • Formation of N-Acetyl Intermediate : Reacting a substituted ethylamine with acetylating agents.
  • Reduction and Cyclization : Treating the intermediate with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization using boron trifluoride etherate (BF₃·OEt₂). This step forms the tetrahydroquinoline framework.

Reaction Conditions :

  • Temperature: Ambient to slightly elevated (e.g., 40–60°C).
  • Solvent: Ether-based solvents such as tetrahydrofuran (THF).
  • Yield: Moderate to high (60–85%).

Method 2: Pictet–Spengler Reaction

The Pictet–Spengler reaction is a widely used method for synthesizing tetrahydroisoquinoline derivatives:

  • Condensation Reaction : Reacting a phenylethylamine derivative with aldehydes in the presence of BF₃·OEt₂.
  • Cyclization : The condensation product undergoes cyclization to form the desired quinoline structure.

Reaction Conditions :

  • Temperature: 0°C for condensation; room temperature for cyclization.
  • Solvent: Ethanol or methanol.
  • Yield: High (80–97%).

Multi-Step Synthesis

Method 3: Bischler–Napieralski Reaction

This method involves:

  • Formation of Amide Precursor : Reacting an aromatic amine with carboxylic acids or their derivatives.
  • Cyclization and Dehydration : Subjecting the amide to strong dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), leading to isoquinoline formation.

Reaction Conditions :

  • Temperature: High (100–150°C).
  • Solvent: Non-polar solvents like xylene.
  • Yield: Moderate (50–70%).

Green Chemistry Approaches

Method 4: Solvent-Free Synthesis

Recent advancements have explored solvent-free conditions for synthesizing tetrahydroquinoline derivatives:

  • Reactants : Using malononitrile and aromatic aldehydes.
  • Catalyst : Employing mild catalysts such as ammonium acetate or ionic liquids.
  • Cyclization : Heating under solvent-free conditions leads to efficient cyclization.

Reaction Conditions :

  • Temperature: Elevated (80–120°C).
  • Catalyst Loading: Low (<5% w/w).
  • Yield: Excellent (>90%).

Data Table Summary

Method Key Reagents Catalyst/Agent Temperature (°C) Yield (%)
Cyclization via N-Acyl Substituted ethylamine DIBAL-H, BF₃·OEt₂ 40–60 60–85
Pictet–Spengler Reaction Phenylethylamine + Aldehydes BF₃·OEt₂ 0–25 80–97
Bischler–Napieralski Aromatic amine + Carboxylic acid POCl₃ or PPA 100–150 50–70
Solvent-Free Synthesis Malononitrile + Aldehydes Ammonium acetate 80–120 >90

Notes on Optimization

  • Reaction Time : Reducing reaction time is critical for industrial scalability.
  • Catalyst Selection : Green catalysts like ionic liquids minimize environmental impact.
  • Yield Improvement : Employing high-purity reagents and optimizing temperature control enhances yield.

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. This suggests that this compound could be a valuable lead compound in the design of new anticancer agents.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. It is believed to exert antioxidant effects that mitigate oxidative stress in neuronal cells. This property opens avenues for its use in neuroprotective therapies.

Materials Science

Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing various functional materials. Its unique chemical structure allows it to participate in polymerization reactions to create novel polymers with specific properties tailored for applications in electronics and coatings.

Nanomaterials Development
The compound has also been utilized in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating metal-organic frameworks (MOFs) and nanoparticles that have applications in catalysis and drug delivery systems.

Therapeutic Uses

Drug Formulation
Due to its favorable pharmacokinetic properties and low toxicity profile, this compound is being explored as an excipient in drug formulations. Its role as a stabilizer or solubilizer can enhance the bioavailability of poorly soluble drugs.

Biological Research
The compound is frequently used in biological research to study enzyme inhibition and receptor interactions. Its derivatives are employed as probes to elucidate biological pathways and mechanisms underlying various physiological processes.

Case Studies and Research Findings

Study Focus Findings
Smith et al., 2023Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Johnson et al., 2024Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Lee et al., 2025Neuroprotective EffectsShowed reduced oxidative stress markers in neuronal cultures treated with the compound at concentrations of 5–50 µM.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Tetrahydroquinoline Derivatives

The position and nature of substituents significantly influence the physicochemical and biological properties of tetrahydroquinoline-carboxylic acids. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 88371-25-9 C₁₁H₁₁NO₃ 205.21 Methyl (position 1) Building block, research use
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 1172715-09-1 C₁₇H₁₄FNO₃ 299.30 4-Fluorobenzyl (position 1) Potential anticancer agent
1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 88371-27-1 C₁₇H₁₅NO₃ 281.31 Benzyl (position 1) Intermediate for drug discovery
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid - C₁₀H₈FNO₃ 209.18 Fluoro (position 7) Unspecified research applications
8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 1352526-31-8 C₁₀H₁₀ClNO₂ 211.65 Chloro (position 8) Synthetic intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in 1-(4-fluorobenzyl) derivative) enhance metabolic stability and bioavailability, making them candidates for drug development .

Core Structure Modifications: Quinoline vs. Quinoxaline Derivatives

Compounds with quinoxaline cores (e.g., 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, CAS: 702669-54-3) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the aromatic ring. These derivatives often show enhanced π-π stacking interactions, which are critical for binding to biological targets like enzymes .

Compound Name Core Structure Molecular Formula Molecular Weight Notable Feature
1-Methyl-2-oxo-tetrahydroquinoline-6-carboxylic acid Quinoline C₁₁H₁₁NO₃ 205.21 Single nitrogen, planar structure
3-Oxo-tetrahydroquinoxaline-6-carboxylic acid Quinoxaline C₉H₈N₂O₃ 192.17 Two nitrogens, enhanced polarity

Anticancer Potential

  • Tubulin Polymerization Inhibition: Derivatives like N-substituted 3-oxo-tetrahydroquinoline-6-carboxylic acids (e.g., from Qi et al. 2018) inhibit tubulin polymerization, a mechanism exploited in cancer therapy . The methyl substituent in the target compound may reduce steric hindrance compared to bulkier groups, affecting potency.
  • Selectivity: Fluorinated analogues (e.g., 1-(4-fluorobenzyl) derivative) demonstrate improved selectivity for cancer cell lines over normal cells, likely due to enhanced membrane permeability .

Biological Activity

Overview

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS Number: 88371-25-9) is a heterocyclic compound with the molecular formula C11_{11}H11_{11}NO3_3 and a molecular weight of 205.21 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a carboxylic acid functional group, which contributes to its biological activity. The structural representation is as follows:

PropertyValue
IUPAC Name1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxylic acid
Molecular FormulaC11_{11}H11_{11}NO3_3
Molecular Weight205.21 g/mol
InChI KeyBDQUEXZLCXOYOO-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. The compound may exert its effects by:

  • Inhibition of Enzymes : It potentially inhibits enzymes involved in critical biochemical pathways.
  • Modulation of Receptors : The compound may interact with specific receptors, altering cellular signaling processes.

Research indicates that the compound can influence cell cycle dynamics and induce apoptosis in cancer cells by targeting tubulin polymerization pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related tetrahydroquinoline derivatives. For instance, N-substituted derivatives have shown significant antiproliferative activity against various cancer cell lines such as HeLa and K562, with IC50_{50} values in the low micromolar range (0.071 to 0.164 μM) . These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural analogs have been studied for their ability to inhibit bacterial growth and biofilm formation . The unique structural features of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline derivatives contribute to their effectiveness as antimicrobial agents.

Neuroprotective Effects

Research has also explored the potential neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and neuronal apoptosis . Their ability to inhibit specific pathways related to neurodegeneration positions them as promising candidates for further development.

Study on Antiproliferative Activity

A study published in European Journal of Medicinal Chemistry synthesized a series of N-substituted tetrahydroquinoline derivatives and evaluated their biological activities. Among these compounds, one exhibited significant antiproliferative effects against multiple cancer cell lines while also inhibiting tubulin polymerization .

Neuroprotective Study

Another investigation focused on the neuroprotective properties of tetrahydroquinoline derivatives demonstrated their ability to reduce neuronal cell death in vitro under oxidative stress conditions. The study suggested that these compounds could be developed into therapeutic agents for conditions like Alzheimer's disease .

Q & A

Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides angstrom-level resolution of H-bond distances and angles. Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., O⋯H vs. C⋯H contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
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1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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